N-(1,2-benzisoxazol-3-ylmethyl)cyclopentanamine
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Overview
Description
“N-(1,2-benzisoxazol-3-ylmethyl)cyclopentanamine” is a compound that contains a benzisoxazole ring attached to a cyclopentanamine . The benzisoxazole ring is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and cyclopentanamine is an organic compound with a five-membered ring structure .
Synthesis Analysis
The synthesis of benzisoxazoles containing reactive 3-chloromethyl and 5-amino groups are practically unexplored derivatives in this series . A simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which is an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, has been described .Molecular Structure Analysis
The molecular structure of cyclopentanamine, a component of the compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for cyclopentanamine is NISGSNTVMOOSJQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzisoxazoles containing reactive 3-chloromethyl and 5-amino groups are practically unexplored derivatives in this series . The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which is an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, has been described .Physical and Chemical Properties Analysis
The molecular weight of cyclopentanamine, a component of the compound, is 85.1475 . The IUPAC Standard InChI for cyclopentanamine is InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 .Scientific Research Applications
Synthesis and Biological Evaluation
- A study discusses the synthesis of novel chemical structures, including benzoxazepine and benzothiazepine derivatives, which are evaluated for their antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).
Antitumour Activity
- Research into antitumor benzothiazoles, leading to the development of Phortress, a clinical candidate, highlights the mechanism involving selective uptake, nuclear translocation, and DNA adduct formation resulting in cell death (Bradshaw & Westwell, 2004).
Luminescence Sensing
- Cyclo[2]benzimidazole is explored as a luminescence turn-on sensor for anions, with its efficiency increasing upon binding anions (Abraham, Salman, Suwińska, & Eichen, 2011).
DNA-Binding and Antioxidant Activity
- Research on silver(I) complexes with V-shaped bis-benzimidazole ligands reveals their DNA-binding properties and potential antioxidant activity (Wu, Yuan, Bai, Pan, Wang, Kong, Fan, & Liu, 2012).
Antimicrobial and Cytotoxic Activity
- Novel azetidine-2-one derivatives of 1H-benzimidazole are synthesized and shown to have significant antimicrobial and cytotoxic properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Antitrypanosomal Drugs
- Derivatives of 1,2,5-oxadiazole N-oxide and related compounds are synthesized for their potential as antitrypanosomal drugs, with a focus on their structure-activity relationships (Cerecetto, Di Maio, Gonzalez, Risso, Saenz, Seoane, Denicola, Peluffo, Quijano, & Olea‐Azar, 1999).
Molecular Structures and Antimicrobial Activity
- Bis(benzimidazole) and trithiocyanurate complexes are synthesized and studied for their antimicrobial potential, revealing significant growth inhibition in bacterial and yeast strains (Kopel, Wawrzak, Langer, Číhalová, Chudobová, Veselý, Adam, & Kizek, 2015).
Novel Chemical Methods for Reducing Toxicity
- A study on N-(benzo[4,5]imidazo[2,1-b]thiazol-3-ylmethoxy)-ω-(hetarylsulfanyl)-alkanamidines demonstrates decreased toxicity and high cytotoxicity, offering a new approach to reducing the toxicity of oximes (Abele, Abele, Golomba, Domracheva, Beresņeva, Jaschenko, & Gulbe, 2018).
Synthesis and Spectroscopic Characterization
- The synthesis and characterization of [1,2a]benzimidazol-2-yl amidine provide insights into the structural and spectroscopic properties of this compound (Hajri, Smirani, & Abderrahim, 2011).
Safety and Hazards
The safety data sheet for a related compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-11-6-5-7-12-14(9-16(20(24)27-4)23-19(11)12)22-15-8-13(21)17(25-2)10-18(15)26-3/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBGLZZULFRBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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